molecular formula C24H23ClN4O3S B2493645 5-[2-(3-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolidine-3-carboxamide CAS No. 1296272-82-6

5-[2-(3-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolidine-3-carboxamide

Cat. No.: B2493645
CAS No.: 1296272-82-6
M. Wt: 482.98
InChI Key: TZZNQNYJDYMWFQ-UHFFFAOYSA-N
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Description

5-[2-(3-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolidine-3-carboxamide is a useful research compound. Its molecular formula is C24H23ClN4O3S and its molecular weight is 482.98. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of structurally related compounds like 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide involves specific reactions and crystallization processes, highlighting the importance of structural determination in chemical research (Prabhuswamy et al., 2016).

Antimicrobial and Anticancer Properties

  • Pyrazole derivatives, similar to the compound , have shown promising results as potential antimicrobial and anticancer agents. This is evident from the synthesis and evaluation of novel thiadiazoles and thiazoles incorporating pyrazole moiety, demonstrating their anticancer capabilities (Gomha et al., 2014).

Applications in Antiviral Research

  • Research into pyrazole- and isoxazole-based heterocycles, closely related to the compound of interest, has been conducted to explore their anti-HSV-1 (Herpes simplex virus type 1) and cytotoxic activities, suggesting potential applications in antiviral therapies (Dawood et al., 2011).

Bioevaluation as Antimicrobial Agents

  • Derivatives of pyrrole, similar in structure to the compound , have been synthesized and evaluated for antimicrobial activities. This indicates the relevance of such compounds in the development of new antimicrobial agents (Biointerface Research in Applied Chemistry, 2020).

QSAR Studies and Antibacterial Agents

  • QSAR (Quantitative Structure-Activity Relationship) studies of analogous compounds, like 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, have shown them to be promising antibacterial agents, demonstrating the importance of such research in developing new antibiotics (Palkar et al., 2017).

Synthesis and Antitumor Activities

  • Similar compounds, such as 5-(4-chlorophenyl)-N,N-dimethyl-7-(trifluoromethyl) pyrazolo pyrimidine-3-carboxamide, have been synthesized and shown to possess antitumor activities, indicating potential applications in cancer research (Xin, 2012).

Properties

IUPAC Name

5-[2-(3-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN4O3S/c1-14-22(33-24(27-14)16-5-4-6-17(25)12-16)18-13-19(29-28-18)23(30)26-10-9-15-7-8-20(31-2)21(11-15)32-3/h4-8,11-12,18-19,28-29H,9-10,13H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRIGLUJYIKFULG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)Cl)C3CC(NN3)C(=O)NCCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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